

Structural Characterization of 2-Chloro-6-ethoxypyrimidin-4-amine

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Compound of Interest

Compound Name:	2-Chloro-6-ethoxypyrimidin-4-amine
CAS No.:	3289-41-6
Cat. No.:	B3260268

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An In-Depth Technical Guide for Drug Discovery Applications Executive Summary & Strategic Importance

In the development of kinase inhibitors and antiviral agents, the **2-chloro-6-ethoxypyrimidin-4-amine** scaffold serves as a versatile "linchpin" intermediate. Its structure features three distinct reactive handles:

- C-2 Chlorine: A site for nucleophilic aromatic substitution (), typically less reactive than the C-4 position but activated in this specific scaffold.[1]
- C-4 Amine: A hydrogen bond donor key for ATP-binding pocket interactions.[1]
- C-6 Ethoxy: A solubilizing group that modulates lipophilicity (LogP).[1]

The Critical Challenge: The synthesis of this compound often yields a thermodynamically stable regioisomer, 4-chloro-6-ethoxypyrimidin-2-amine (CAS 5734-64-5).[1] Distinguishing the target (2-Cl, 4-

) from this isomer (2-

, 4-Cl) is the primary analytical hurdle.[1] This guide provides a self-validating workflow to definitively confirm the target structure.

Physicochemical Profile

Property	Value / Characteristic	Relevance to Analysis
Molecular Formula		Confirm via HRMS (Isotope Pattern).
Molecular Weight	173.60 g/mol	Monoisotopic mass ~173. [1]04.
Appearance	White to off-white crystalline solid	Purity indicator.[1]
Solubility	DMSO, Methanol, Ethyl Acetate	DMSO- is required for NMR to observe exchangeable protons.
pKa (Calc.)	~2.5 (Pyrimidine N)	Low basicity due to electron-withdrawing Cl.[1]
LogP (Calc.)	~1.2 - 1.5	Suitable for Reverse Phase HPLC (C18).[1]

Analytical Strategy: The "Regioisomer Trap"

The core objective is to prove the connectivity of the substituents.[1] We must distinguish between Structure A (Target) and Structure B (Isomer).[1]

- Structure A (Target): **2-Chloro-6-ethoxypyrimidin-4-amine**.[1]
 - Electronic Environment: The C-5 proton is flanked by two electron-donating groups (

and

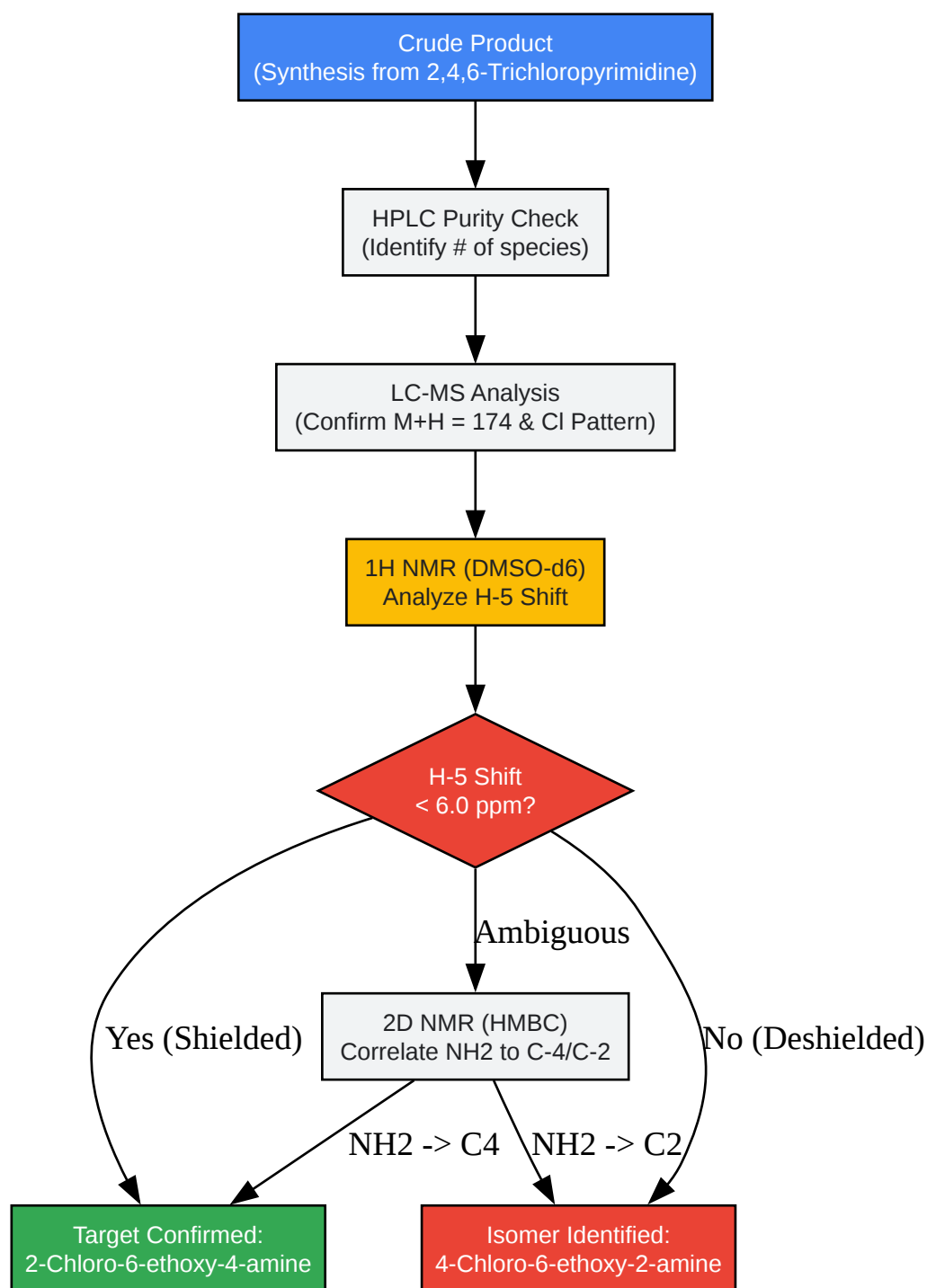
).[1]

- Structure B (Common Isomer): 4-Chloro-6-ethoxypyrimidin-2-amine.[1]
 - Electronic Environment: The C-5 proton is flanked by one electron-donating group () and one electron-withdrawing group ().

Hypothesis: The H-5 proton in the Target will be significantly upfield (shielded) compared to the Isomer due to the synergistic donation of the amine and ethoxy groups.[1]

Workflow Visualization

The following diagram outlines the decision tree for structural validation.



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Figure 1: Analytical workflow for distinguishing regioisomers of chloropyrimidines.

Detailed Experimental Protocols

Protocol 1: High-Resolution NMR Spectroscopy

Objective: Definitive structural assignment using substituent effects on chemical shifts. Solvent: DMSO-

(Essential to prevent proton exchange and visualize

).^[1]

Step-by-Step Procedure:

- Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

.

- Acquire a standard

spectrum (16 scans min) and a

spectrum (1024 scans min).^[1]

- Critical Analysis of H-5 (Aromatic Proton):

- Locate the singlet in the aromatic region.^[1]

- Target (2-Cl, 4-

, 6-OEt): The H-5 proton appears at

5.70 – 5.90 ppm.^[1] The strong shielding from the ortho-amino and ortho-ethoxy groups pushes this signal upfield.

- Isomer (2-

, 4-Cl, 6-OEt): The H-5 proton appears at

6.10 – 6.40 ppm.^[1] The deshielding effect of the ortho-chlorine counters the ethoxy donation ^[1].^[1]

- Analysis of Exchangeable Protons (

):

- Target: The 4-amino group typically appears as a broad singlet around 7.0 – 7.5 ppm.[\[1\]](#)
- Isomer: The 2-amino group (guanidine-like) is often sharper and may appear slightly downfield due to hydrogen bonding with ring nitrogens.[\[1\]](#)

Self-Validating Check (HMBC):

Run a Gradient HMBC experiment.

- Validation: Look for the correlation of the Ethoxy protons. They will correlate to C-6.
- The Test: Does the H-5 proton correlate to this same C-6?
 - Yes: Confirms H-5 is adjacent to the ethoxy group (True for both isomers).[\[1\]](#)
- The Definitive Test: Does the proton correlate to the carbon that couples to H-5?
 - In the Target, is on C-4. C-4 couples strongly () to H-5. Correlation Observed.
 - In the Isomer, is on C-2. C-2 couples weakly () or not at all to H-5.[\[1\]](#) Correlation Weak/Absent.

Protocol 2: Mass Spectrometry (LC-MS)

Objective: Confirm formula and purity.

- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 μm).[\[1\]](#)

- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient 5% to 95%.[1]
- Ionization: ESI Positive Mode.
- Interpretation:
 - Parent Ion: Observe

m/z.[1]
 - Isotope Pattern: Verify the characteristic 3:1 intensity ratio for peaks at 174 and 176 m/z, confirming the presence of a single Chlorine atom [2].
 - Fragmentation: High collision energy should yield a fragment at m/z ~146 (Loss of ethylene from ethoxy group,

), confirming the ether linkage.[1]

Protocol 3: Infrared Spectroscopy (FTIR)

Objective: Rapid confirmation of functional groups.[1]

- Primary Amines: Doublet absorption band at 3400–3300 cm^{-1} (N-H stretching).[1]
- Ether: Strong band at 1050–1150 cm^{-1} (C-O-C stretch).[1]
- Aromatic System: Sharp bands at 1580–1600 cm^{-1} (Pyrimidine ring breathing).[1]
- Differentiation: The C-Cl stretch typically appears in the "fingerprint region" (600-800 cm^{-1}) and is difficult to use for regioisomer differentiation without a reference standard.[1]

Synthesis Context (Source of Impurities)

Understanding the synthesis aids in anticipating impurities.[1] The compound is typically synthesized from 2,4,6-trichloropyrimidine.

- Route: Nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1][2]

- Step 1 (Critical): Reaction with Ammonia.[1][2]
 - Ammonia prefers the C-4 position due to the lower steric hindrance and electronic activation compared to C-2 [3].[1]
 - Product: 4-Amino-2,6-dichloropyrimidine.[3]
- Step 2: Reaction with Sodium Ethoxide.[1]
 - Displaces the C-6 chlorine.
 - Final Product: **2-Chloro-6-ethoxypyrimidin-4-amine**.[1]

Note: If the reaction order is reversed (Ethoxide first), the major product is often the 4-ethoxy-2,6-dichloropyrimidine, which upon amination yields the Isomer (4-chloro-6-ethoxypyrimidin-2-amine).[1] Therefore, confirming the structure is essentially confirming the order of addition used in synthesis.

References

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